Formoterol Dimer Difumarate(Mixture of Diastereomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

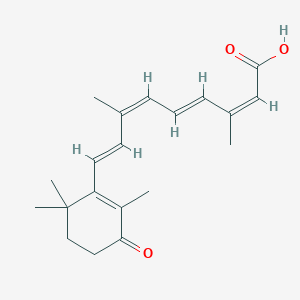

The synthesis pathway for Formoterol Dimer Difumarate involves the reaction of two molecules of Formoterol with one molecule of Fumaric Acid to form the dimer, which is then reacted with Fumaric Acid again to form the difumarate mixture of diastereomers. The process involves several steps including reaction, isolation, purification, and recrystallization.Molecular Structure Analysis

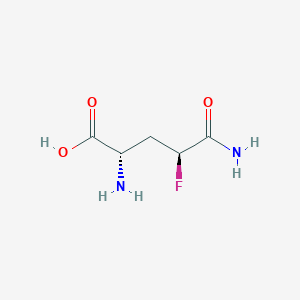

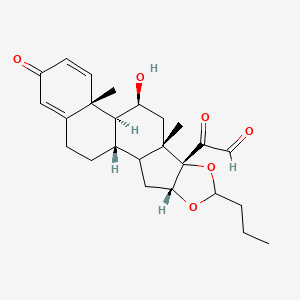

The molecular formula of Formoterol is C19 H24 N2 O4 . The molecular weight is 344.40 . The molecular structure of Formoterol Dimer Difumarate is not directly available from the search results.Chemical Reactions Analysis

Formoterol Dimer Difumarate works by activating β2-adrenergic receptors in the lungs, which stimulate the release of cAMP (cyclic adenosine monophosphate). cAMP is a signaling molecule that helps relax bronchial smooth muscle and reduce inflammation.Physical And Chemical Properties Analysis

Diastereomers have different physical properties . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions . The specific physical and chemical properties of Formoterol Dimer Difumarate are not directly available from the search results.Safety And Hazards

Formoterol Dimer Difumarate is for research use only and not for human or veterinary use. The safety data sheet for Formoterol Fumarate (a related compound) suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Formoterol Dimer Difumarate involves the reaction of two molecules of Formoterol with one molecule of Fumaric Acid to form the dimer, which is then reacted with Fumaric Acid again to form the difumarate mixture of diastereomers.", "Starting Materials": [ "Formoterol", "Fumaric Acid" ], "Reaction": [ "Step 1: Formoterol is reacted with Fumaric Acid in a solvent such as methanol or ethanol to form the Formoterol-Fumaric Acid dimer.", "Step 2: The dimer is then isolated and purified using techniques such as recrystallization or chromatography.", "Step 3: The purified dimer is then reacted with another molecule of Fumaric Acid in a solvent such as methanol or ethanol to form the Formoterol Dimer Difumarate mixture of diastereomers.", "Step 4: The mixture is then isolated and purified using techniques such as recrystallization or chromatography to obtain the final product." ] } | |

CAS RN |

1795129-60-0 |

Product Name |

Formoterol Dimer Difumarate(Mixture of Diastereomers) |

Molecular Formula |

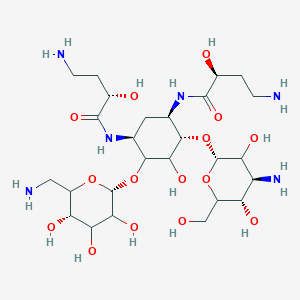

C₄₅H₅₄N₄O₁₄ |

Molecular Weight |

874.93 |

synonyms |

N-[2-Hydroxy-5-[1-[[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]amino-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (2E)-2-Butenedioate Salt; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

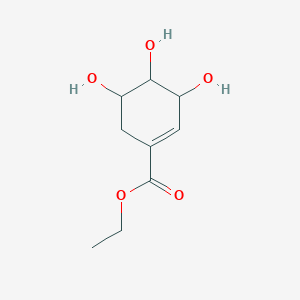

![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)